2-Methyl-6-(trifluoromethyl)piperidine hydrochloride
Description
2-Methyl-6-(trifluoromethyl)piperidine hydrochloride is a piperidine derivative characterized by a methyl (-CH₃) and trifluoromethyl (-CF₃) group at the 2- and 6-positions of the piperidine ring, respectively. The hydrochloride salt enhances its water solubility, making it suitable for pharmaceutical and biochemical applications.
Properties
Molecular Formula |
C7H13ClF3N |
|---|---|
Molecular Weight |
203.63 g/mol |
IUPAC Name |
2-methyl-6-(trifluoromethyl)piperidine;hydrochloride |
InChI |
InChI=1S/C7H12F3N.ClH/c1-5-3-2-4-6(11-5)7(8,9)10;/h5-6,11H,2-4H2,1H3;1H |
InChI Key |
OAQUDCFCRYUYAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(N1)C(F)(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 2-Methyl-6-(trifluoromethyl)piperidine Hydrochloride
Fluorination of Piperidine Carboxylic Acids Using Sulfur Tetrafluoride
One of the primary methods to synthesize trifluoromethyl-substituted piperidines involves the fluorination of piperidine carboxylic acids using sulfur tetrafluoride (SF4) in the presence of anhydrous hydrofluoric acid (HF) as a catalyst and solvent. This method has been extensively documented in patent literature and academic research.
Procedure Overview
- A mixture of the appropriate piperidine carboxylic acid (e.g., 4-piperidine carboxylic acid or pipecolic acid), an organic solvent such as methylene dichloride or chloroform, and anhydrous hydrofluoric acid is stirred.
- Sulfur tetrafluoride is added dropwise under stirring.
- The reaction mixture is heated to temperatures ranging from 65 °C to 150 °C for 3 to 4 hours.
- After completion, the reaction mixture is cooled, neutralized with sodium hydroxide to pH 10, and extracted with an organic solvent (dichloromethane or chloroform).
- The product is purified by fractional distillation to yield trifluoromethyl-substituted piperidines with high purity (95–99%) and moderate to good yields (40–80%) depending on the substrate and conditions.
Specific Example for 2-(Trifluoromethyl)piperidine Hydrochloride
- Pipecolic acid (100 g) is mixed with trichloromethane (100 g) and anhydrous HF (50 g).
- Sulfur tetrafluoride (270 g) is added, and the mixture is heated to 65 °C for 3 hours.
- After work-up, 2-(trifluoromethyl)piperidine is obtained with 98.9% purity and a 54.5% yield relative to pipecolic acid.
This method is adaptable to various positional isomers of piperidine carboxylic acids, allowing access to 2-, 3-, and 4-trifluoromethyl piperidine derivatives by selecting the appropriate starting acid.
Hydrogenation of 2-Trifluoromethylpyridine
Another synthetic route involves the catalytic hydrogenation of 2-trifluoromethylpyridine to yield 2-(trifluoromethyl)piperidine.
- The commercially available 2-trifluoromethylpyridine is subjected to hydrogenation using palladium, platinum, or rhodium catalysts under mild conditions.
- This method offers a straightforward approach to the target piperidine derivative with high yields and purity.
- Subsequent treatment with hydrochloric acid converts the free base into its hydrochloride salt.
Multistep Synthesis via Imines and Lactams
Advanced synthetic strategies employ the transformation of piperidin-2-one derivatives through Claisen condensation with ethyl trifluoroacetate, followed by acid-mediated deprotection and decarboxylation to form fluorinated lactams and imines.
- The imine intermediates can undergo various functionalization reactions, including reductions, alkylations, and Ugi-type multicomponent reactions, to introduce the trifluoromethyl group and other substituents.
- This approach allows for the synthesis of diverse α-trifluoromethyl piperidinic derivatives with controlled substitution patterns.
Improved Methylation and Salt Formation Processes
For the preparation of hydrochloride salts of piperidine derivatives, methylation steps using dimethyl sulfate under controlled temperature conditions (20 °C to reflux) are employed.
Comparative Data Table of Preparation Methods
| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|
| SF4 fluorination of pipecolic acid | Pipecolic acid | SF4, HF, CHCl3, 65 °C, 3 h | 54.5 | 98.9 | Moderate yield, high purity |
| SF4 fluorination of 4-piperidine acid | 4-Piperidine carboxylic acid | SF4, HF, CH2Cl2, 85 °C, 3 h | 66.5 | 97.8 | Higher yield, positional isomer |
| Catalytic hydrogenation | 2-Trifluoromethylpyridine | Pd/C, Pt, or Rh catalyst, H2, mild conditions | >90 (reported) | >95 | Straightforward, scalable |
| Claisen condensation + imine route | N-(diethoxymethyl)piperidin-2-one | NaH, ethyl trifluoroacetate, HCl reflux | Variable | High | Allows diverse functionalization |
| Methylation + HCl salt formation | Piperidine derivatives | Dimethyl sulfate, 20 °C to reflux, HCl source | High | High | For hydrochloride salt preparation |
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-(trifluoromethyl)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting ketones or aldehydes back to alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the positions adjacent to the trifluoromethyl group, using reagents like sodium hydride or organolithium compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-Methyl-6-(trifluoromethyl)piperidine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s structural features make it a candidate for studying receptor-ligand interactions and enzyme inhibition.
Medicine: It is explored for its potential therapeutic properties, including its use in the development of drugs targeting neurological disorders.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of 2-Methyl-6-(trifluoromethyl)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by increasing its lipophilicity and electronic effects. This interaction can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Key Observations:
- Molecular Weight and Substituents : The target compound has the lowest molecular weight due to its compact substituents (-CH₃ and -CF₃). In contrast, 4-(Diphenylmethoxy)piperidine HCl has a higher molecular weight (303.83 g/mol) due to bulky aromatic groups, which may reduce blood-brain barrier penetration compared to the target compound .
- Solubility : All compounds benefit from hydrochloride salt formation, but substituents influence solubility. The trifluoromethyl group in the target compound may reduce aqueous solubility compared to halogenated derivatives (e.g., chloro-fluoro analogs) due to increased lipophilicity .
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 2-methyl-6-(trifluoromethyl)piperidine hydrochloride, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves introducing trifluoromethyl and methyl groups onto a piperidine ring. A common approach includes halogenation followed by nucleophilic substitution or catalytic hydrogenation. For example, fluorinating agents like potassium fluoride in dimethyl sulfoxide (DMSO) may be used for trifluoromethyl group incorporation . Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures. Purity optimization requires monitoring via HPLC (C18 columns, acetonitrile/water mobile phase) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols; maintain local exhaust ventilation .
- Storage : Store at 2–8°C in airtight containers, away from incompatible materials (e.g., strong oxidizers) .
- Spill Management : Collect spills using inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and F NMR confirm structural integrity (e.g., δ ~2.5 ppm for piperidine protons, −60 ppm for CF) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 228.1) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98% by area normalization) .
Advanced Research Questions
Q. How does the stability of this compound vary under different pH and solvent conditions?
- Methodological Answer :
- Stability Studies : Conduct accelerated degradation tests at 40°C/75% RH over 4 weeks in buffers (pH 1–10). Monitor via HPLC for decomposition products (e.g., hydrolyzed piperidine derivatives) .
- Solvent Compatibility : Test solubility and stability in DMSO, ethanol, and aqueous solutions. Avoid prolonged exposure to polar aprotic solvents, which may induce ring-opening reactions .
Q. How can researchers resolve contradictions in spectral data caused by impurities or stereochemical variations?
- Methodological Answer :
- Impurity Profiling : Use LC-MS/MS to identify byproducts (e.g., incomplete trifluoromethylation intermediates) .
- Chiral Analysis : Employ chiral HPLC columns (e.g., Chiralpak AD-H) or circular dichroism to detect enantiomeric excess, critical for pharmacological activity .
Q. What experimental design considerations are essential for studying structure-activity relationships (SAR) in derivatives of this compound?
- Methodological Answer :
- Derivative Synthesis : Modify the piperidine ring (e.g., substituent addition at position 4) or replace CF with other electron-withdrawing groups. Use Mitsunobu reactions or palladium-catalyzed cross-couplings .
- Bioactivity Assays : Screen derivatives against target receptors (e.g., GPCRs) via radioligand binding assays. Compare IC values to establish SAR trends .
Q. What strategies improve low yields in the final step of the synthesis?
- Methodological Answer :
- Reaction Optimization : Vary catalysts (e.g., Pd/C vs. Raney Ni for hydrogenation) or solvents (DMF vs. THF) .
- Temperature Control : Use microwave-assisted synthesis to enhance reaction rates and yields .
- Byproduct Removal : Introduce scavenger resins (e.g., polymer-bound triphenylphosphine) to trap unreacted reagents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
